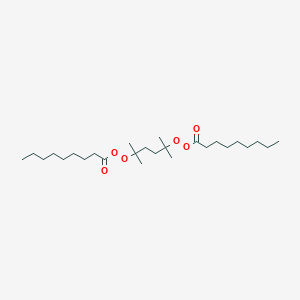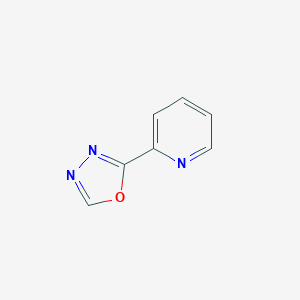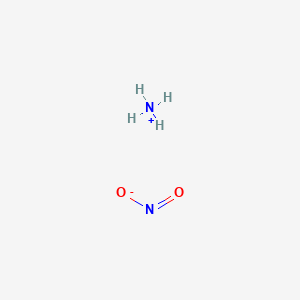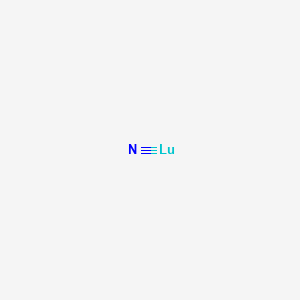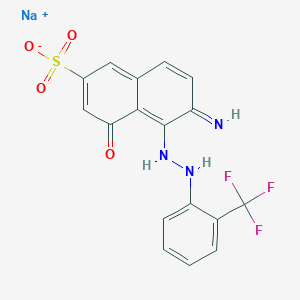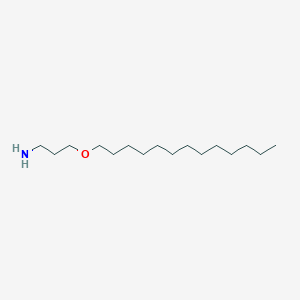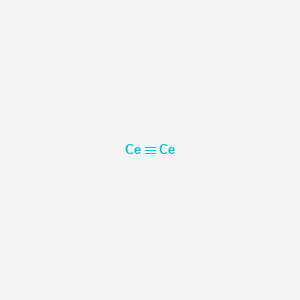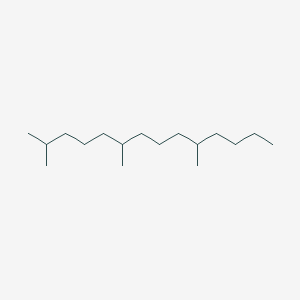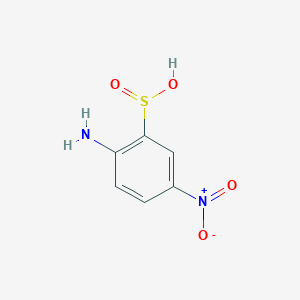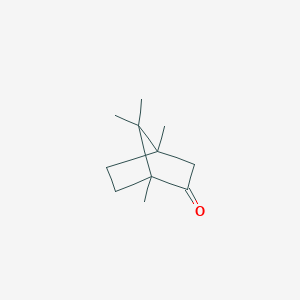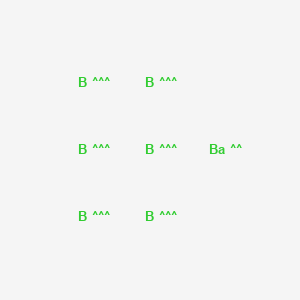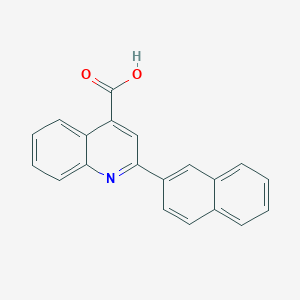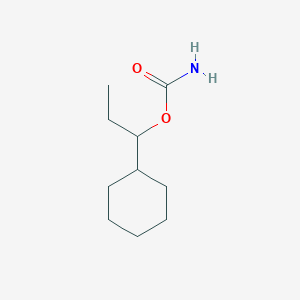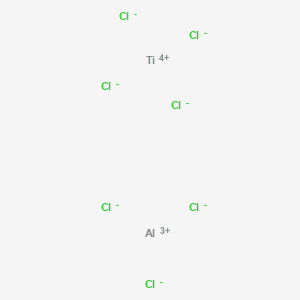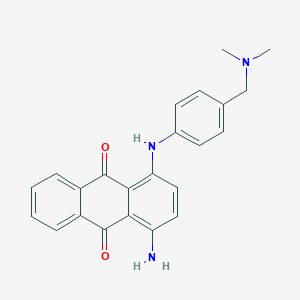
Basic blue 47
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basic blue 47, also known as methylene blue, is a synthetic dye that has been widely used in various scientific research applications. It is a heterocyclic aromatic compound that has been used as a staining agent in histology, microbiology, and hematology. Basic blue 47 is also used as a redox indicator, a photosensitizer in photodynamic therapy, and as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of basic blue 47 is not fully understood. It is believed to exert its effects through multiple mechanisms, including inhibition of mitochondrial respiration, activation of the AMP-activated protein kinase pathway, and modulation of protein aggregation. Basic blue 47 has been shown to increase the production of ATP in cells by enhancing mitochondrial respiration. It has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis. Basic blue 47 has also been shown to modulate protein aggregation, which is implicated in the pathogenesis of various neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Basic blue 47 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ATP in cells by enhancing mitochondrial respiration. Basic blue 47 has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis. Basic blue 47 has been shown to modulate protein aggregation, which is implicated in the pathogenesis of various neurodegenerative diseases. Basic blue 47 has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Basic blue 47 has several advantages for lab experiments. It is a relatively inexpensive and widely available dye that can be used for staining various tissues and cells. Basic blue 47 has also been shown to have a low toxicity profile and to be well-tolerated in animal models. However, basic blue 47 has some limitations for lab experiments. It can interfere with the activity of some enzymes and can cause non-specific staining in some tissues. Basic blue 47 can also be difficult to remove from tissues and cells after staining.
Orientations Futures
Basic blue 47 has several potential future directions for research. It has been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and sepsis. Basic blue 47 has also been studied as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the mechanism of action of basic blue 47 and its potential therapeutic applications. Basic blue 47 may also have potential applications in other areas of research, such as neuroscience and cancer research.
Méthodes De Synthèse
Basic blue 47 is synthesized by the oxidation of N,N-dimethylaniline with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with N,N-dimethylaniline in the presence of sodium hydroxide to form basic blue 47. The chemical structure of basic blue 47 is shown below:
Applications De Recherche Scientifique
Basic blue 47 has a wide range of scientific research applications. It is commonly used as a staining agent in histology, microbiology, and hematology. Basic blue 47 is also used as a redox indicator to study the redox properties of various compounds. It has been used in photodynamic therapy as a photosensitizer to generate reactive oxygen species that can kill cancer cells. Basic blue 47 has also been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and sepsis.
Propriétés
Numéro CAS |
12217-43-5 |
|---|---|
Nom du produit |
Basic blue 47 |
Formule moléculaire |
C23H21N3O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27/h3-12,25H,13,24H2,1-2H3 |
Clé InChI |
IVFRHOQHKQWEHJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Autres numéros CAS |
12217-43-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



